molecular formula C9H12O2 B046254 3,4-Dimethoxytoluene CAS No. 494-99-5

3,4-Dimethoxytoluene

Cat. No.: B046254
CAS No.: 494-99-5
M. Wt: 152.19 g/mol
InChI Key: GYPMBQZAVBFUIZ-UHFFFAOYSA-N
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Description

3,4-Dimethoxytoluene: is an organic compound with the molecular formula C9H12O2 1,2-dimethoxy-4-methylbenzene . This compound is a derivative of toluene, where two methoxy groups are attached to the benzene ring at the 3 and 4 positions. It is a clear, colorless to pale yellow liquid with a pleasant odor .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Alkylation of 4-Methyl Guaiacol: : One common method involves the alkylation of 4-methyl guaiacol. This process includes alkalizing 4-methyl guaiacol with an aqueous solution of inorganic alkali, followed by heating and stirring the solution to a temperature between 60 and 150 degrees Celsius. Monohalomethane is then introduced into the reaction liquid, and the reaction is carried out at the same temperature range. After the reaction is complete, the product is separated to obtain 3,4-dimethoxytoluene .

  • Catalytic Methods: : Another method involves the use of catalysts such as cobalt carbonyl complexes. In this process, 3,4-dimethoxybenzyl alcohol is subjected to catalytic hydrogenation in the presence of hydrogen and carbon monoxide. This method requires high temperature and pressure conditions .

Industrial Production Methods:

Industrial production of this compound typically involves the alkylation method due to its simplicity, high selectivity, and yield. The use of catalysts can further enhance the reaction speed and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, methyltrioxorhenium, ionic liquids.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-dimethoxytoluene depends on the specific reactions it undergoes. In oxidation reactions, the methoxy groups facilitate the formation of quinones by stabilizing the intermediate species. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethoxybenzene: Lacks the methyl group at the 4 position.

    4-Methoxybenzyl Alcohol: Contains a hydroxyl group instead of a methoxy group at the 4 position.

    Veratrole (1,2-Dimethoxybenzene): Similar structure but without the methyl group.

Uniqueness

3,4-Dimethoxytoluene is unique due to the presence of both methoxy groups and a methyl group on the benzene ring, which influences its reactivity and applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

1,2-dimethoxy-4-methylbenzene
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InChI

InChI=1S/C9H12O2/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3
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InChI Key

GYPMBQZAVBFUIZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)OC)OC
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Molecular Formula

C9H12O2
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DSSTOX Substance ID

DTXSID8060088
Record name Benzene, 1,2-dimethoxy-4-methyl-
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Molecular Weight

152.19 g/mol
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Physical Description

Solid; mp = 22-23 deg C; [Sigma-Aldrich MSDS], Liquid
Record name 3,4-Dimethoxytoluene
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CAS No.

494-99-5
Record name 3,4-Dimethoxytoluene
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Record name Benzene, 1,2-dimethoxy-4-methyl-
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Synthesis routes and methods I

Procedure details

In a 1 L, 3-necked flask was placed 500.0 g of 4-methylcatechol (4.03 mole, 1.0 eq.), 808 mL of toluene (5 mole/L) and 404 mL of water (10 mole/L). The flask was fitted with an overhead mechanical stirrer, thermocouple probe and a dropping funnel. The dropping funnel was charged with 357.1 g of sodium hydroxide (8.86 mole, 2.2 eq.) dissolved in 748 mL of water (11.8 mole/L). Dimethyl sulfate (838 mL, 8.87 mole, 1.1 eq.) was added to the flask. The contents of the flask were stirred well and the sodium hydroxide solution was added slowly to the flask. The temperature of the reaction rose to 35° C., at which point the addition of sodium hydroxide was slowed, such that the temperature did not exceed 35° C. External cooling by means of a chilled water bath applied. After the addition of sodium hydroxide was complete, the flask was removed from the chilled water bath and stirred until the temperature of the mixture returned to room temperature (~1.5 hours). Stirring was stopped. The phases were separated. The aqueous phase was extracted with fresh toluene (150 mL). The combined organic phases were dried over anhydrous potassium carbonate, filtered and concentrated by fraction distillation at atmospheric pressure. The crude product was purified by vacuum fractional distillation to provide a total of 559.6 g of the desired product.
Quantity
500 g
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808 mL
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357.1 g
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838 mL
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748 mL
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404 mL
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Synthesis routes and methods II

Procedure details

A mixture of veratraldehyde (91.5g), KOH (100 g), 95% hydrazine (75 ml) and ethylene glycol (700 ml) was heated at reflux until the KOH disappeared (30 min). The hydrazone then separated as a yellow solid and mild foaming occurred. The heating was continued at reflux causing evolution of N2 and vigorous frothing. After 3 hr., the solution was cooled, poured into 1.5 l of cold water and the resulting oil was extracted into ether. The combined extracts were washed with water, dried and evaporated to yield a yellow oil which was distilled to give 65.7 g of the product, 3,4-dimethoxy toluene as a colorless oil (bp 68°-72°at 0.05 mm).
Quantity
91.5 g
Type
reactant
Reaction Step One
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100 g
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75 mL
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700 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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